molecular formula C14H20ClNO3 B13797078 4-Morpholin-4-yl-2-phenyl-butyric acid HCl CAS No. 858454-17-8

4-Morpholin-4-yl-2-phenyl-butyric acid HCl

Katalognummer: B13797078
CAS-Nummer: 858454-17-8
Molekulargewicht: 285.76 g/mol
InChI-Schlüssel: FWJKJOLNAMKLLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is a chemical compound that has garnered attention in various fields of scientific research and industry. This compound is characterized by its morpholine ring attached to a phenyl-butyric acid backbone, making it a versatile molecule for various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride typically involves the reaction of morpholine with phenyl-butyric acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress .

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is unique due to its specific combination of the morpholine ring and phenyl-butyric acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications .

Eigenschaften

CAS-Nummer

858454-17-8

Molekularformel

C14H20ClNO3

Molekulargewicht

285.76 g/mol

IUPAC-Name

4-morpholin-4-yl-2-phenylbutanoic acid;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15;/h1-5,13H,6-11H2,(H,16,17);1H

InChI-Schlüssel

FWJKJOLNAMKLLR-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCC(C2=CC=CC=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.